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Compound of Interest

Compound Name: Quinine benzoate

Cat. No.: B13779535 Get Quote

Introduction

Quinine benzoate, an ester formed from the antimalarial drug quinine and benzoic acid, is a

compound of interest in pharmaceutical development due to the potential for modified

physicochemical properties and therapeutic profiles. A thorough understanding of its molecular

structure and characteristics is paramount for research and quality control. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible

(UV-Vis) spectroscopy are indispensable tools for elucidating the structure and purity of such

compounds.

This technical guide provides a summary of the spectroscopic data for the constituent parts of

quinine benzoate—quinine and benzoate. Due to the limited availability of consolidated

spectroscopic data for the ester itself in public literature, this document presents the spectral

characteristics of the parent molecules. This information serves as a foundational reference for

researchers, scientists, and drug development professionals engaged in the synthesis,

characterization, and analysis of quinine benzoate and related compounds. The experimental

protocols provided are generalized standard procedures for obtaining high-quality

spectroscopic data for organic compounds.

Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-

Vis spectroscopy for quinine and sodium benzoate.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a

molecule, revealing their chemical environment and proximity to other atoms.

Table 1: ¹H NMR Chemical Shifts (δ) for Quinine and Sodium Benzoate

Quinine Assignment Chemical Shift (ppm)
Sodium Benzoate

Assignment
Chemical Shift (ppm)

H-2' 8.74 (d) H-2, H-6 (ortho) 7.86 (d)

H-8' 8.03 (d) H-4 (para) 7.52 (t)

H-5' 7.63 (d) H-3, H-5 (meta) 7.45 (t)

H-7' 7.40 (dd)

H-3' 7.38 (s)

H-9 5.75 (d)

H-11 5.80 - 5.70 (m)

H-10 5.05 - 4.95 (m)

OCH₃ 3.96 (s)

H-2, H-6 3.20 - 3.05 (m)

H-8 2.70 (m)

H-3, H-5, H-7 1.90 - 1.70 (m)

H-4 1.55 (m)

Note: Chemical shifts are typically referenced to a standard such as tetramethylsilane (TMS) at

0 ppm. The solvent used can influence the exact chemical shift values. Data presented is a

compilation from typical spectra and may vary slightly based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.
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Table 2: ¹³C NMR Chemical Shifts (δ) for Quinine and Sodium Benzoate

Quinine Assignment Chemical Shift (ppm)
Sodium Benzoate

Assignment
Chemical Shift (ppm)

C-4' 157.8 C=O 171.5

C-6' 147.5 C-1 (ipso) 134.8

C-8a' 144.2 C-4 (para) 131.1

C-2' 143.2 C-2, C-6 (ortho) 129.8

C-4a' 131.5 C-3, C-5 (meta) 128.2

C-5' 126.7

C-8' 121.6

C-11 140.3

C-7' 118.8

C-3' 102.0

C-10 114.5

C-9 71.5

C-8 59.8

OCH₃ 55.7

C-2 49.8

C-6 42.9

C-3 39.7

C-4 27.8

C-7 27.8

C-5 21.6
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Note: Spectra are typically recorded with proton decoupling, resulting in singlet peaks for each

unique carbon atom. The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of the chemical bonds. It is particularly useful for identifying functional groups.

Table 3: Characteristic IR Absorption Bands for Quinine and Sodium Benzoate

Quinine Functional

Group

Absorption Range

(cm⁻¹)

Sodium Benzoate

Functional Group

Absorption Range

(cm⁻¹)

O-H stretch (alcohol) 3700 - 3200 (broad)
C=O stretch

(carboxylate)
1600 - 1550 (strong)

C-H stretch (aromatic) 3100 - 3000
C=C stretch

(aromatic)
1600 - 1450

C-H stretch (aliphatic) 3000 - 2850 C-H bend (aromatic) 900 - 675

C=C stretch

(aromatic)
1624

C=C stretch (alkene) ~1640

C-O stretch (ether) 1235

C-O stretch (alcohol) 1156

C-N stretch (amine) 1381

Note: The exact position and intensity of IR absorption bands can be influenced by the physical

state of the sample (e.g., solid, liquid, or in solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is

particularly useful for analyzing compounds with chromophores, such as aromatic rings and

conjugated systems.
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Table 4: UV-Vis Absorption Maxima (λmax) for Quinine and Benzoic Acid

Compound Solvent λmax (nm)

Quinine 0.1 M H₂SO₄ 250, 315, 347[1]

Benzoic Acid Water (acidic pH) 230, 274[2]

Benzoic Acid Water (basic pH) 225, 268

Note: The absorption maxima and molar absorptivity can be significantly affected by the solvent

and the pH of the solution.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may need to be optimized for the particular sample and

spectrometer.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR, or 20-100 mg for ¹³C

NMR, in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆,

D₂O) in a clean, dry NMR tube.[3] A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added.

Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's

software is used to lock onto the deuterium signal of the solvent and to shim the magnetic

field to achieve homogeneity.[4][5]

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set

include the spectral width, acquisition time, relaxation delay, and the number of scans. For

quantitative results, a longer relaxation delay (at least 5 times the longest T1 relaxation

time) is necessary.[6]
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For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to

singlets for each carbon.[7] Due to the low natural abundance of ¹³C, a larger number of

scans is required to achieve a good signal-to-noise ratio.[4] Key parameters include the

spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative

analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser

Effect (NOE).[4]

Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier

transformation to obtain the frequency-domain spectrum. Processing steps include phasing,

baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0

ppm) or the residual solvent peak.[4][5]

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous

potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[8]

Solid Samples (ATR): Place a small amount of the powdered solid sample directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory.[9]

Solution Samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄,

CS₂) and place the solution in a liquid sample cell.

Instrument Setup: Place the sample holder (pellet holder, ATR accessory, or liquid cell) in the

sample compartment of the FT-IR spectrometer.

Data Acquisition: Record a background spectrum of the empty sample compartment (or the

pure solvent for solution measurements). Then, record the sample spectrum. The instrument

software will automatically ratio the sample spectrum to the background spectrum to produce

the final absorbance or transmittance spectrum.

Data Processing: The resulting spectrum is typically plotted as percent transmittance or

absorbance versus wavenumber (cm⁻¹). The peaks are then identified and assigned to

specific functional group vibrations.
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UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, water, hexane). The concentration should be adjusted so that the

maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0

absorbance units).[10]

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and

stabilize.

Data Acquisition:

Fill a cuvette with the pure solvent to be used as a blank. Place the blank cuvette in the

sample holder and record a baseline spectrum.

Rinse the cuvette with the sample solution and then fill it with the sample solution. Place

the sample cuvette in the sample holder and record the absorption spectrum over the

desired wavelength range (e.g., 200-800 nm).[11]

Data Processing: The instrument software will subtract the baseline spectrum from the

sample spectrum to provide the absorbance spectrum of the compound. The wavelengths of

maximum absorbance (λmax) are then identified from the spectrum.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like quinine benzoate.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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